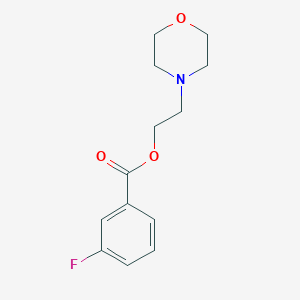
1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine, also known as BDPC, is a synthetic compound that belongs to the family of piperazine derivatives. BDPC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Scientific Research Applications
1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been shown to have antipsychotic and anxiolytic effects, making it a potential candidate for the treatment of various psychiatric disorders. In neuroscience, this compound has been used to study the role of dopamine receptors in the brain and their involvement in addiction and reward mechanisms. In pharmacology, this compound has been shown to have a high affinity for sigma-1 receptors, which are involved in a variety of physiological processes, including pain perception and cell survival.
Mechanism of Action
The exact mechanism of action of 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor antagonist, particularly at the D2 receptor subtype. This compound also has a high affinity for sigma-1 receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease locomotor activity, increase catalepsy, and reduce conditioned avoidance response. This compound has also been shown to have anxiolytic and antipsychotic effects, making it a potential candidate for the treatment of various psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine in lab experiments is its high affinity for sigma-1 receptors, which makes it a useful tool for studying the physiological processes that involve these receptors. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of 1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine. One area of research could focus on the development of this compound derivatives with improved pharmacological properties. Another area of research could focus on the role of this compound in addiction and reward mechanisms in the brain. Additionally, this compound could be studied for its potential applications in the treatment of various psychiatric disorders, such as anxiety and schizophrenia. Finally, the potential toxicity and side effects of this compound could be further investigated to determine its safety for use in humans.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to have antipsychotic and anxiolytic effects, and it has a high affinity for sigma-1 receptors. However, its potential toxicity and side effects may limit its use in certain experiments. Future research could focus on the development of this compound derivatives with improved pharmacological properties, the role of this compound in addiction and reward mechanisms in the brain, and its potential applications in the treatment of various psychiatric disorders.
Synthesis Methods
1-Benzhydryl-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine can be synthesized using a multi-step process involving the reaction of 1-benzhydrylpiperazine with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid chloride in the presence of a base. The resulting compound is then treated with acetic anhydride to form this compound. The purity of this compound can be improved using recrystallization techniques.
properties
Molecular Formula |
C26H26N2O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
InChI |
InChI=1S/C26H26N2O3/c29-26(24-19-30-22-13-7-8-14-23(22)31-24)28-17-15-27(16-18-28)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,24-25H,15-19H2 |
InChI Key |
WTTCZNIWPGURJA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4COC5=CC=CC=C5O4 |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)
![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)



![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)
![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B257267.png)



![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)

![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B257277.png)